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molecular formula C8H8O B041614 Phthalan CAS No. 496-14-0

Phthalan

Cat. No. B041614
M. Wt: 120.15 g/mol
InChI Key: SFLGSKRGOWRGBR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04277407

Procedure details

Lithium aluminum hydride (3.0 g) and 100 ml of dry tetrahydrofuran wereplaced in a 3-neck flask equipped with a mechanical stirrer, condenser witha nitrogen inlet and addition funnel. Phenolphthalein (6.4 g) dissolved in 300 ml of dry tetrahydrofuran was added dropwise to the stirred lithium aluminum hydride suspension at a rate to maintain a gentle reflux. When addition was complete, the reaction mixture was stirred for six hours at reflux by heating with an oil bath and then allowed to stand overnight. Tothe stirred solution was added excess ethyl acetate followed by 500 ml of water. The pH was adjusted to approximately 2 with conc. HCl and the solution extracted with two 500 ml portions of ether. The ether layer was washed six times with 10% aqueous potassium carbonate (each time the base layer was magenta), and then evaporated to dryness to leave an off-white solid (4.5 g crude yield). The solid was crystallized from 440 ml of 20% ethanol and dried in vacuo at 60° C. to give the corresponding phthalan as very light yellow crystals (yield 3.3 g; melting range 195°-197.5° C.). TLC using ether-silica gel gave one spot. Nmr did not show methine H and was more consistent with the cyclic ether (phenolphthalan) than the open form (phenolphthalol).
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
6.4 g
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
500 mL
Type
solvent
Reaction Step Six

Identifiers

REACTION_CXSMILES
[H-].[Al+3].[Li+].[H-].[H-].[H-].[CH:7]1[CH:8]=[CH:9][C:10]2[C:16](C3C=CC(O)=CC=3)(C3C=CC(O)=CC=3)[O:15][C:13](=O)[C:11]=2[CH:12]=1.C(OCC)(=O)C.Cl>O1CCCC1.O>[CH2:13]1[O:15][CH2:16][C:10]2[C:11]1=[CH:12][CH:7]=[CH:8][CH:9]=2 |f:0.1.2.3.4.5|

Inputs

Step One
Name
Quantity
3 g
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
6.4 g
Type
reactant
Smiles
C=1C=CC2=C(C1)C(=O)OC2(C=3C=CC(=CC3)O)C=4C=CC(=CC4)O
Name
Quantity
300 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H-].[Al+3].[Li+].[H-].[H-].[H-]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Six
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the reaction mixture was stirred for six hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a mechanical stirrer, condenser witha nitrogen inlet and addition funnel
TEMPERATURE
Type
TEMPERATURE
Details
to maintain a gentle reflux
ADDITION
Type
ADDITION
Details
When addition
TEMPERATURE
Type
TEMPERATURE
Details
at reflux
TEMPERATURE
Type
TEMPERATURE
Details
by heating with an oil bath
WAIT
Type
WAIT
Details
to stand overnight
Duration
8 (± 8) h
EXTRACTION
Type
EXTRACTION
Details
the solution extracted with two 500 ml portions of ether
WASH
Type
WASH
Details
The ether layer was washed six times with 10% aqueous potassium carbonate (each time the base layer
CUSTOM
Type
CUSTOM
Details
then evaporated to dryness
CUSTOM
Type
CUSTOM
Details
to leave
CUSTOM
Type
CUSTOM
Details
an off-white solid (4.5 g crude yield)
CUSTOM
Type
CUSTOM
Details
The solid was crystallized from 440 ml of 20% ethanol
CUSTOM
Type
CUSTOM
Details
dried in vacuo at 60° C.

Outcomes

Product
Details
Reaction Time
6 h
Name
Type
product
Smiles
C1C2=CC=CC=C2CO1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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